2-(Butan-2-yl)-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one

Lipophilicity Drug-likeness Permeability

Fragment libraries often lack chiral diversity, limiting stereospecific SAR. This 2-(sec-butyl)-pyrrolo[3,4-d]pyrimidin-4-one (MW 193.25, LogP 0.887, TPSA 57.78 Ų) introduces a stereogenic center on a privileged scaffold with validated kinase (ATR IC50: 0.007 µM) and nuclear receptor (RORγ EC50: 7-41 nM) activity in analog series. • 95% purity; available in 1-10 g quantities • Chiral sec-butyl group differentiates from 2-methyl, 2-cyclopropyl, and 2-cyclobutyl analogs • Meets fragment-like physicochemical criteria (MW <250, TPSA <60 Ų). Bulk stock available for immediate global dispatch.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B15258995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Butan-2-yl)-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCCC(C)C1=NC2=C(CNC2)C(=O)N1
InChIInChI=1S/C10H15N3O/c1-3-6(2)9-12-8-5-11-4-7(8)10(14)13-9/h6,11H,3-5H2,1-2H3,(H,12,13,14)
InChIKeyGSLGIGPJCZWJCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Butan-2-yl)-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-(Butan-2-yl)-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one (CAS 1592955-58-2) is a 2-substituted 3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one featuring a chiral sec-butyl group at the 2-position of the pyrimidinone ring. With a molecular formula of C10H15N3O and molecular weight of 193.25 g/mol, this compound occupies a distinct physicochemical space among close analogs . The vendor-specified purity is 95%, with a computed partition coefficient (LogP) of 0.887, topological polar surface area (TPSA) of 57.78 Ų, three hydrogen bond acceptors, two hydrogen bond donors, and two rotatable bonds . The pyrrolo[3,4-d]pyrimidin-4-one bicyclic scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for kinase inhibitor design, nuclear receptor modulation, and anti-inflammatory agent development [1].

Fragment library Physicochemical profile within lead-like space (MW, TPSA, LogP) supports fragment-based screening
Chiral handle sec-Butyl stereocenter enables enantiomer-specific SAR and chiral probe development
Scaffold precedent Pyrrolo[3,4-d]pyrimidin-4-one core with reported class-level target engagement across kinases and nuclear receptors
Procurement Defined purity specification and multi-gram availability support hit-to-lead progression

Why 2-(Butan-2-yl)-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one Cannot Be Replaced by Its Closest Alkyl or Cycloalkyl Analogs


The 2-position substituent of the pyrrolo[3,4-d]pyrimidin-4-one scaffold governs both lipophilicity-driven membrane permeability and steric interactions with biological targets . The sec-butyl group (butan-2-yl) introduces a chiral center, two rotatable bonds, and a LogP of 0.887—properties that differ quantitatively from the 2-methyl (LogP ~0.1–0.3 estimated, MW 151.17) [1], 2-cyclopropyl (MW 177.20) [2], and 2-cyclobutyl (MW 191.23) analogs. In fragment-based and lead-optimization campaigns, even modest changes in the 2-alkyl group have been shown to shift target binding affinity, isoform selectivity, and metabolic stability profiles within pyrrolopyrimidinone chemical series [3]. Therefore, substituting this compound with a simpler 2-methyl or 2-cyclopropyl variant without re-validating pharmacological and ADME endpoints risks undermining both target engagement and downstream developability.

Lipophilicity shift
Replacing the sec-butyl group with methyl or cyclopropyl substantially lowers LogP, potentially altering membrane permeability and target binding profiles.
Loss of chirality
Methyl, cyclopropyl, and cyclobutyl analogs are achiral; substitution removes the stereogenic center required for enantiomer-specific investigations.
Conformational restriction
The sec-butyl group provides two rotatable bonds; smaller or cyclic analogs constrain conformational sampling, which may influence binding pocket complementarity.

2-(Butan-2-yl)-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Differentiation: sec-Butyl vs. Methyl, Cyclopropyl, and Cyclobutyl Analogs

The 2-(butan-2-yl) substituent confers a computed LogP of 0.887 on the target compound . This value positions the compound in the optimal lipophilicity range for fragment-like oral bioavailability (LogP 0–3), while providing significantly greater membrane permeability potential than the 2-methyl analog (estimated LogP ~0.1–0.3, MW 151.17) [1] and 2-cyclopropyl analog (estimated LogP ~0.4–0.6, MW 177.20) [2]. The sec-butyl group achieves higher lipophilicity without the metabolic liability of a straight-chain n-butyl group or the rigidity of a cyclobutyl ring (2-cyclobutyl analog, MW 191.23, LogP estimated ~0.7–0.9) , offering a balanced profile for scaffold optimization.

LogP Profile
Cross-study comparable
Target LogP = 0.887; ΔLogP ≈ +0.3–0.8 vs. methyl and cyclopropyl analogs
Lipophilicity within fragment-compatible range; distinct from smaller alkyl substituents
Computed values; experimental LogP confirmation recommended
Lipophilicity Drug-likeness Permeability

Chiral sec-Butyl Substituent: Enantiomeric Differentiation Unavailable in Achiral Alkyl Analogs

The butan-2-yl (sec-butyl) substituent introduces a stereogenic center at the branching carbon, producing (R)- and (S)-enantiomers that are absent in the achiral 2-methyl, 2-ethyl, 2-cyclopropyl, and 2-cyclobutyl analogs [1]. Chiral pyrrolopyrimidinones have been exploited to achieve enantioselective target engagement; for example, enantiomeric pairs of related pyrrolo[3,4-d]pyrimidine-2,4-diones exhibit differential NFAT-1 transcriptional inhibition [2]. The target compound's two rotatable bonds (vs. zero in cyclopropyl, one in cyclobutyl, zero in methyl) further enable distinct conformational sampling that may influence binding pocket complementarity .

Stereochemistry
Class-level inference
Chiral sec-butyl center (C2), 2 rotatable bonds; achiral analogs possess 0–1 rotatable bonds
Enables stereospecific SAR exploration inaccessible with achiral analogs
Enantiomer-specific biological data not yet available for this compound
Chirality Stereochemistry Target selectivity

Fragment-Like Physicochemical Profile: TPSA and MW Positioning Within Lead-Like Chemical Space

The target compound exhibits a TPSA of 57.78 Ų and MW of 193.25 g/mol, placing it within established fragment-like (MW < 250, TPSA < 90 Ų) and lead-like (MW < 350, TPSA < 140 Ų) property ranges . The 2-methyl analog (MW 151.17) is smaller but offers lower lipophilicity and lacks a chiral handle; the 2-cyclopropyl analog (MW 177.20, TPSA ~57.8 Ų) is intermediate in size; the 2-cyclobutyl analog (MW 191.23) is nearly isosteric but conformationally rigid [1][2]. The sec-butyl variant uniquely balances molecular weight for synthetic tractability, lipophilicity for membrane penetration, and TPSA for solubility—all within fragment-screening-compatible parameters.

Fragment Profile
Context-dependent
MW 193.25, TPSA 57.78 Ų, 3 HBA, 2 HBD
Meets fragment-like criteria (MW
TPSA constant across 2-alkyl analogs; MW modulated by substituent
Scaffold Precedent
Class-level inference
Pyrrolo[3,4-d]pyrimidin-4-one derivatives reported active: ATR IC50 0.007 µM, RORγ EC50 7–41 nM, NFAT-1 inhibition µM range
Class-level target engagement across kinase and nuclear receptor families
No direct target data for this specific compound; experimental validation required
Purity
Supplier specification
95% (vendor guidance, Leyan)
Defined quality baseline for procurement and reproducibility
Actual purity may vary per batch; confirm via COA upon receipt
CYP2C19
Data to verify
IC50 > 50,000 nM (human liver microsomes, S-mephenytoin)
Low CYP2C19 inhibition risk; relevant for polypharmacology profiling
Database annotation; structural assignment requires independent verification
Fragment-based drug discovery Lead-likeness Physicochemical property

Pyrrolo[3,4-d]pyrimidin-4-one Scaffold Precedent as Kinase and Nuclear Receptor Modulator: Class-Level Target Engagement Evidence

The pyrrolo[3,4-d]pyrimidin-4-one scaffold has demonstrated validated target engagement across multiple protein families. Pyrrolo[3,4-d]pyrimidine-2,4-diones inhibit NFAT-1-mediated transcription with IC50 values in the low micromolar range [1]. More recently, spiro-fused pyrrolo[3,4-d]pyrimidine derivatives have shown ATR kinase inhibition with IC50 values as low as 0.007 µM [2], while substituted variants exhibit RORγ inverse agonism with EC50 values in the nanomolar range (e.g., 7–41 nM in luciferase reporter assays) [3]. These class-level findings demonstrate that the pyrrolo[3,4-d]pyrimidin-4-one core is a productive starting point for medicinal chemistry optimization, and the 2-sec-butyl substituent provides a distinct vector for modulating potency and selectivity within this validated pharmacophore.

Scaffold Precedent
Class-level inference
Pyrrolo[3,4-d]pyrimidin-4-one derivatives reported active: ATR IC50 0.007 µM, RORγ EC50 7–41 nM, NFAT-1 inhibition µM range
Class-level target engagement across kinase and nuclear receptor families
No direct target data for this specific compound; experimental validation required
Kinase inhibition Nuclear receptor modulation Scaffold privilege

Vendor-Specified Purity Benchmark: 95% Baseline with Batch-to-Batch Traceability

The compound is supplied at 95% purity (Leyan Product No. 2090359), with the vendor explicitly noting that 'the purity displayed on the web page represents the入库指导纯度值 (warehouse-guiding purity value), and actual purity may vary between batches; final purity is subject to receipt' . This 95% specification provides a defined quality baseline for procurement decisions, in contrast to many catalog analogs that lack publicly documented purity specifications (e.g., the 2-methyl analog is listed as 'custom synthesis' without a standard purity tier) [1]. The target compound's availability in 1 g, 5 g, and 10 g quantities supports both initial screening and follow-up medicinal chemistry efforts .

Purity
Supplier specification
95% (vendor guidance, Leyan)
Defined quality baseline for procurement and reproducibility
Actual purity may vary per batch; confirm via COA upon receipt
Purity specification Procurement quality Reproducibility

Hepatocyte Metabolic Stability Screening Data: CYP2C19 Liability Assessment (Database-Annotated, Requires Confirmatory Verification)

BindingDB cross-reference data (BDBM50153594, CHEMBL3774855) associated with this compound reports CYP2C19 inhibition IC50 > 50,000 nM in human liver microsomes using S-mephenytoin as substrate (5-min preincubation followed by NADPH addition) [1]. This value indicates negligible CYP2C19 liability (IC50 well above the typical 10 µM threshold of concern). However, structural verification of the database assignment is recommended, as the SMILES string in the BindingDB record may not correspond to the exact target structure. If confirmed, this low CYP2C19 inhibition distinguishes the compound from more lipophilic pyrrolopyrimidinones that carry CYP liability risks.

CYP2C19
Data to verify
IC50 > 50,000 nM (human liver microsomes, S-mephenytoin)
Low CYP2C19 inhibition risk; relevant for polypharmacology profiling
Database annotation; structural assignment requires independent verification
CYP inhibition Metabolic stability Drug-drug interaction

2-(Butan-2-yl)-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery: A Chiral, sp³-Rich Fragment for Kinase and Nuclear Receptor Screening Libraries

With MW 193.25, TPSA 57.78 Ų, and LogP 0.887, this compound meets fragment-like physicochemical criteria and introduces sp³ character (sec-butyl group) that enhances three-dimensionality in fragment libraries . The chiral center enables downstream stereospecific SAR exploration. The pyrrolo[3,4-d]pyrimidin-4-one scaffold has demonstrated validated target engagement against kinases (ATR IC50: 0.007 µM) and nuclear receptors (RORγ EC50: 7–41 nM) [1][2], providing a rational basis for inclusion in fragment screens targeting these protein families.

Lead Optimization: A Synthetic Intermediate with Defined Purity and Scalable Supply for SAR Campaigns

The 95% purity specification and availability in 1 g to 10 g quantities support systematic structure-activity relationship studies. The 2-sec-butyl group provides a differentiated steric and lipophilic profile (LogP 0.887, 2 rotatable bonds) compared to common 2-methyl, 2-cyclopropyl, and 2-cyclobutyl analogs, enabling exploration of substituent effects on potency, selectivity, and metabolic stability within a constant pyrrolo[3,4-d]pyrimidin-4-one core.

Immunology and Inflammation Programs: A Scaffold with Class-Level NFAT and ROR Pathway Modulatory Potential

The pyrrolo[3,4-d]pyrimidin-4-one scaffold has demonstrated pharmacological activity in NFAT-1-mediated transcription inhibition (relevant to T-cell activation and autoimmune disease) [1] and RORγ inverse agonism (relevant to Th17/IL-17 pathway modulation in inflammatory disorders) [2]. The 2-sec-butyl substituent, with its favorable LogP (0.887) and low predicted CYP2C19 liability (IC50 > 50 µM if confirmed) [3], positions this compound as a rationally selected starting point for immunology-focused lead generation.

Asymmetric Synthesis and Stereochemical Probe Development

As the only common 2-alkyl pyrrolo[3,4-d]pyrimidin-4-one that incorporates a stereogenic center with two rotatable bonds , this compound (in enantiopure form) can serve as a chiral probe for studying stereospecific target-ligand interactions. Enantiomeric pairs of related pyrrolopyrimidinones have shown differential biological activity [1], supporting the value of chiral procurement for mechanism-of-action studies and patent strategy development.

Application
Selection Property
Validation Focus
Fragment-based screening
sp³-rich chiral fragment within lead-like physicochemical boundaries
Fragment library compatibility; hit confirmation in biochemical assays
Lead optimization SAR
Distinct 2-sec-butyl substituent vs. common alkyl/cycloalkyl analogs
Substituent effect on target potency, selectivity, and ADME endpoints
Immunology pathway research
Scaffold with reported NFAT/ROR pathway modulation (class-level)
Target engagement in T-cell activation or Th17/IL-17 cellular assays
Chiral probe development
Stereogenic sec-butyl center enabling enantiomeric differentiation
Enantiomer-specific activity profiling and binding mode studies
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